molecular formula C11H10ClFO4 B2631703 Dimethyl 2-chloro-4-fluorophenylmalonate CAS No. 855446-00-3

Dimethyl 2-chloro-4-fluorophenylmalonate

Cat. No.: B2631703
CAS No.: 855446-00-3
M. Wt: 260.65
InChI Key: UYCYGOZMKFGESY-UHFFFAOYSA-N
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Description

Dimethyl 2-chloro-4-fluorophenylmalonate is an organic compound with the molecular formula C11H10ClFO4 It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 2-chloro-4-fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-chloro-4-fluorophenylmalonate typically involves the esterification of malonic acid derivatives. One common method is the reaction of 2-chloro-4-fluorobenzyl chloride with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-chloro-4-fluorophenylmalonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Hydrolysis: Formation of 2-chloro-4-fluorophenylmalonic acid.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

Dimethyl 2-chloro-4-fluorophenylmalonate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 2-chloro-4-fluorophenylmalonate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would depend on the final drug molecule it helps to synthesize, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-chlorophenylmalonate
  • Dimethyl 2-fluorophenylmalonate
  • Diethyl 2-chloro-4-fluorophenylmalonate

Uniqueness

Dimethyl 2-chloro-4-fluorophenylmalonate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can impart distinct chemical and physical properties

Properties

IUPAC Name

dimethyl 2-(2-chloro-4-fluorophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO4/c1-16-10(14)9(11(15)17-2)7-4-3-6(13)5-8(7)12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCYGOZMKFGESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=C(C=C1)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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